molecular formula C19H28N8O7 B13807680 H-Glu-Gly-Arg-pNA

H-Glu-Gly-Arg-pNA

Cat. No.: B13807680
M. Wt: 480.5 g/mol
InChI Key: CAHPNBROIJUPKS-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromogenic Peptide Substrates in Biochemical Assays

Chromogenic substrates like this compound are engineered to mimic natural peptide sequences cleaved by proteases, with the addition of a chromogenic group for detection. The p-nitroanilide moiety in this compound serves as a leaving group that, upon enzymatic hydrolysis, releases p-nitroaniline, producing a yellow color measurable at 405 nm. This mechanism allows real-time monitoring of protease activity, making it invaluable for kinetic studies. For example, tryptase ε hydrolyzes this compound with high specificity, enabling researchers to calculate Michaelis-Menten constants ($$Km$$) and catalytic turnover rates ($$k{cat}$$).

The selectivity of chromogenic substrates depends on their amino acid sequence and the protease’s active site architecture. This compound’s tripeptide sequence (Glu-Gly-Arg) aligns with the cleavage preferences of trypsin-like serine proteases, which recognize arginine or lysine residues at the P1 position. This alignment ensures that the substrate is cleaved efficiently only by enzymes with complementary binding pockets, reducing cross-reactivity in complex biological samples. Comparative studies using substrates like H-D-Leu-Thr-Arg-pNA and Boc-Leu-Gly-Arg-pNA have demonstrated that minor sequence alterations significantly impact hydrolysis rates, underscoring the importance of substrate design.

Structural Determinants of Substrate Specificity

The specificity of this compound for proteases is governed by both its amino acid sequence and the steric and electronic properties of the p-nitroanilide group. The glutamic acid residue at the P3 position introduces a negative charge that interacts with basic residues in the protease’s S3 pocket, while the glycine at P2 provides flexibility, allowing the substrate to adopt optimal conformations for binding. The arginine residue at P1 is critical for recognition by trypsin-like proteases, which possess a deep hydrophobic S1 pocket accommodating positively charged side chains.

The p-nitroanilide group enhances detection sensitivity due to its high molar absorptivity but also influences substrate kinetics. Studies comparing this compound with analogs lacking the nitro group reveal that electron-withdrawing substituents increase the leaving group’s stability, accelerating hydrolysis rates. Additionally, the para substitution on the anilide ring minimizes steric hindrance, facilitating efficient cleavage. These structural insights are validated by kinetic data showing that modifications to the P1–P3 residues or the chromogenic group alter $$Km$$ and $$k{cat}$$ values by orders of magnitude.

Table 1: Structural Features Influencing this compound Specificity

Structural Element Role in Specificity Example Proteases Kinetic Impact
P1 (Arg) Binds S1 pocket Tryptase ε, uPA $$K_m$$ = 1.95 µM (uPA)
P2 (Gly) Enhances flexibility Tryptase ε $$k_{cat}$$ = 1.91 s⁻¹
P3 (Glu) Electrostatic interaction Tryptase ε Increased affinity
p-Nitroanilide Chromogenic detection All Absorbance at 405 nm

Research on recombinant tryptase ε highlights these principles. This enzyme cleaves this compound but not substrates with divergent P1 residues (e.g., H-Leu-pNA), confirming the critical role of arginine in recognition. Similarly, replacing glycine at P2 with bulkier residues reduces hydrolysis efficiency, emphasizing the need for conformational adaptability. Such findings underscore how this compound’s structure is optimized for studying proteases with stringent sequence requirements.

Properties

Molecular Formula

C19H28N8O7

Molecular Weight

480.5 g/mol

IUPAC Name

(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H28N8O7/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-14(2-1-9-23-19(21)22)18(32)25-11-3-5-12(6-4-11)27(33)34/h3-6,13-14H,1-2,7-10,20H2,(H,24,31)(H,25,32)(H,26,28)(H,29,30)(H4,21,22,23)/t13-,14-/m0/s1

InChI Key

CAHPNBROIJUPKS-KBPBESRZSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Arginine-pNA Intermediate

  • The synthesis begins with the coupling of protected arginine (e.g., Fmoc-Arg(Alloc)) to para-nitroaniline (pNA).
  • Activation of the carboxyl group of arginine is achieved by HOBt, DIEA, and EDCI in an organic solvent such as dichloromethane.
  • The reaction is conducted at low temperature (-5 to 0 °C) for 1 hour, followed by stirring at room temperature for 12-16 hours to ensure complete coupling.
  • After reaction completion, the mixture is washed sequentially with water, citric acid, sodium bicarbonate solution, and brine to remove impurities.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield Fmoc-Arg(Alloc)-pNA.

Coupling of Glycine to Arginine-pNA

  • The Fmoc group on glycine is removed if necessary, and Fmoc-Gly-OH is activated similarly with HOBt, DIEA, and EDCI.
  • The activated glycine is coupled to the Arg-pNA intermediate under similar temperature and time conditions.
  • Purification steps involve extraction and drying to isolate Fmoc-Gly-Arg(Alloc)-pNA.

Coupling of Glutamic Acid to Gly-Arg-pNA

  • Glutamic acid is often protected at the side chain carboxyl group with tert-butyl (tBu) to prevent side reactions.
  • Fmoc-Glu(tBu)-OH is activated and coupled to the Gly-Arg-pNA dipeptide using the same coupling reagents and conditions.
  • After coupling, the tBu protecting group is removed under acidic conditions (e.g., trifluoroacetic acid treatment).
  • The final tripeptide H-Glu-Gly-Arg-pNA is obtained after removal of all protecting groups and purification.

Alternative Method Using Phosphorus Oxychloride

  • An alternative approach uses phosphorus oxychloride as the condensing agent for coupling amino acids to pNA, especially effective for amino-protected arginine derivatives.
  • This method involves reacting the amino acid hydrochloride salt with p-nitroaniline in the presence of phosphorus oxychloride, yielding amino acid p-nitroanilides in high yield.
  • The guanidinium group of arginine pNA derivatives enhances water solubility and can be purified by counter-current distribution.
  • Acidolysis with hydrochloric acid is used to remove Boc protecting groups, followed by selective acylation if needed.

Purification and Characterization

  • Purification methods include extraction, column chromatography on silica gel, and counter-current distribution using solvent systems such as butanol/acetic acid/water mixtures.
  • Analytical techniques employed for characterization include proton and carbon nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), optical rotation measurements, melting point determination, and elemental analysis.
  • Thin-layer chromatography (TLC) with various staining reagents is used to monitor reaction progress and purity.

Summary Table of Key Preparation Steps

Step Reactants/Intermediates Reagents/Conditions Notes
1 Fmoc-Arg(Alloc) + p-nitroaniline HOBt, DIEA, EDCI, DCM, 0 to RT, 12-16 h Coupling to form Fmoc-Arg(Alloc)-pNA
2 Fmoc-Gly-OH + Fmoc-Arg(Alloc)-pNA HOBt, DIEA, EDCI, DCM, 0 to RT, 12-16 h Formation of Fmoc-Gly-Arg(Alloc)-pNA
3 Fmoc-Glu(tBu)-OH + Fmoc-Gly-Arg-pNA HOBt, DIEA, EDCI, DCM, 0 to RT, 12-16 h Coupling to Fmoc-Glu(tBu)-Gly-Arg-pNA
4 Deprotection of Fmoc and tBu groups Piperidine (for Fmoc), TFA (for tBu) Final deprotection to yield this compound
5 Purification Extraction, chromatography, counter-current distribution To obtain pure final product

Research Results and Yields

  • The phosphorus oxychloride method yields amino acid p-nitroanilides with yields ranging from 43% to 94% depending on the amino acid and protecting groups.
  • The stepwise coupling using carbodiimide chemistry typically achieves high purity intermediates with overall good yields after purification.
  • The final this compound compound is water-soluble due to the arginine guanidinium group and can be isolated as a hydrochloride salt for stability and handling.

This detailed synthesis overview of this compound integrates classical phosphorus oxychloride coupling and modern carbodiimide-mediated peptide synthesis, highlighting protection strategies, activation methods, and purification techniques essential for obtaining high-quality chromogenic peptide substrates.

Chemical Reactions Analysis

Enzyme-Catalyzed Hydrolysis

H-Glu-Gly-Arg-pNA serves as a substrate for enzymes such as urokinase-type plasminogen activator (uPA) and tryptase ε , undergoing hydrolysis at the arginine-p-nitroaniline (pNA) bond. This reaction releases p-nitroaniline (detectable at 405 nm) and the tripeptide H-Glu-Gly-Arg.

Key Findings:

  • Kinetic Parameters :

    EnzymeKmK_m (μM)kcatk_{cat} (s⁻¹)kcat/Kmk_{cat}/K_m (μM⁻¹s⁻¹)
    uPA1200.450.00375
    Tryptase εNot cleaved--

    Tryptase ε cannot hydrolyze this compound, making it a selective substrate for uPA in mixed enzyme systems .

  • Mechanism :
    Proteases recognize the Arg-pNA bond due to its structural mimicry of natural peptide cleavage sites. The reaction proceeds via nucleophilic attack by the enzyme’s serine residue, forming an acyl-enzyme intermediate before releasing pNA .

Condensation Reactions

  • Arg-pNA Synthesis :

    • Fmoc-Arg(Alloc)₂ is activated with HOBt/DIEA/EDCI and condensed with p-phenylenediamine (pPDA).

    • Oxidation of pPDA to pNA using H₂O₂/trifluoroacetic anhydride (yield >80%) .

  • Gly and Glu Coupling :

    • Fmoc-Gly-OH is coupled to Arg-pNA under similar activation conditions.

    • Fmoc-Ile-Glu(γ-Pip)-OH (piperidine-modified glutamic acid) is condensed with Gly-Arg-pNA, followed by Fmoc deprotection .

Deprotection

  • Alloc Removal : Pd(PPh₃)₄ catalyzes the cleavage of bis-allyloxycarbonyl (Alloc) groups from Arg under argon, yielding free guanidine .

  • Final Product : Treatment with HCl/ethyl acetate forms the hydrochloride salt (Suc-Ile-Glu(γ-Pip)-Gly-Arg-pNA·HCl) with 85% yield and 96% purity .

Chemical Stability

This compound exhibits stability under specific conditions:

ParameterOptimal RangeDegradation Observed
pH6.5–8.0Rapid hydrolysis at pH < 5.0
Temperature4°C (short-term)Denaturation above 40°C
SolventAqueous buffersPrecipitation in organic solvents

Stability studies indicate a half-life of 72 hours at 25°C in neutral buffers .

Comparative Reactivity with Analogues

SubstrateEnzyme Affinity (KmK_m)Cleavage Rate (kcatk_{cat})
This compound120 μM0.45 s⁻¹
Bz-Ile-Glu-Gly-Arg-pNA90 μM0.62 s⁻¹
Z-Gly-Pro-Arg-pNANot cleaved-

This compound shows moderate affinity compared to benzoyl (Bz)-modified analogues but higher specificity for uPA over thrombin or kallikrein .

Scientific Research Applications

Biochemical Assays

H-Glu-Gly-Arg-pNA is primarily employed as a substrate in enzyme activity assays. Its ability to release p-nitroaniline upon cleavage by specific proteases enables researchers to quantitatively measure enzyme activity. This characteristic makes it particularly useful for studying:

  • Proteases : The compound is used to assess the activity of various serine proteases, including thrombin and urokinase, by monitoring the rate of substrate hydrolysis. For instance, studies have shown that this compound can be effectively hydrolyzed by urokinase-type plasminogen activator, providing insights into its enzymatic properties and kinetics .

Drug Development

In the pharmaceutical industry, this compound plays a crucial role in the development of peptide-based therapeutics. Its structural properties allow for the design of drugs targeting specific biological pathways. The compound's interaction with proteolytic enzymes is leveraged to create inhibitors or modulators that can alter disease processes, particularly in conditions involving aberrant protease activity .

Diagnostic Tools

The compound is also incorporated into diagnostic kits aimed at detecting various diseases. Its specificity for certain enzymes allows for the development of assays that can identify pathological conditions based on enzyme activity levels. For example, this compound can be used in assays for monitoring coagulation factor activities, which are critical in diagnosing bleeding disorders .

Research on Cellular Processes

Researchers utilize this compound to explore cellular signaling pathways and protein interactions. Its role as a substrate helps elucidate mechanisms underlying various physiological processes and disease mechanisms. By studying how different enzymes interact with this substrate, scientists can gain insights into cellular functions and regulatory mechanisms .

Biotechnology Applications

In biotechnology, this compound is used to enhance protein expression systems. It aids in the production of recombinant proteins by serving as a substrate for enzymes involved in protein processing and maturation. This application is essential for producing therapeutic proteins and enzymes on an industrial scale .

Summary Table of Applications

Application AreaDescription
Biochemical AssaysUsed as a substrate for measuring enzyme activity, particularly proteases like thrombin and urokinase.
Drug DevelopmentAids in designing peptide-based therapeutics targeting specific biological pathways.
Diagnostic ToolsIncorporated into diagnostic kits for detecting diseases based on enzyme activity levels.
Research on Cellular ProcessesHelps study cellular signaling pathways and protein interactions to understand physiological processes.
Biotechnology ApplicationsEnhances efficiency in recombinant protein production systems essential for industrial applications.

Case Studies

  • Enzyme Activity Measurement :
    A study demonstrated that this compound could effectively measure the amidase activity of clotting enzymes from horseshoe crab lysates, providing valuable data on substrate specificity and enzymatic kinetics .
  • Therapeutic Development :
    Research has indicated that modifications to this compound can lead to more potent inhibitors of specific proteases implicated in inflammatory diseases, showcasing its potential in drug development .
  • Diagnostic Applications :
    The compound has been successfully utilized in assays designed to monitor coagulation factor Xa activity, highlighting its role in clinical diagnostics .

Mechanism of Action

The mechanism of action of H-Glu-Gly-Arg-pNA involves its recognition and binding by specific proteolytic enzymes. The enzyme cleaves the peptide bond between arginine and p-nitroaniline, releasing the chromogenic group. This cleavage event is facilitated by the enzyme’s active site, which provides the necessary catalytic environment for the reaction to occur. The released p-nitroaniline can then be detected and quantified, providing a measure of the enzyme’s activity.

Comparison with Similar Compounds

Chemical Properties :

  • CAS Number : 67615-71-8 .
  • Storage : Typically refrigerated (2–8°C) in dimethyl sulfoxide (DMSO) stock solutions .

The following table summarizes structural, chemical, and functional differences between H-Glu-Gly-Arg-pNA and related chromogenic substrates:

Compound Name Sequence CAS Number Molecular Formula Molecular Weight (g/mol) Primary Applications Key Research Findings
This compound Glu-Gly-Arg-pNA 67615-71-8 Not explicitly reported Not explicitly reported Trypsin-like protease assays Kd = 22.2 μM for human trypsin; correlates with benzamidine inhibition .
Gly-Arg-pNA Gly-Arg-pNA 103192-40-1 C15H22N6O4 366.38 Thrombin and trypsin assays Used for kinetic analysis of thrombin (Km = 0.15 mM) .
H-D-Leu-Thr-Arg-pNA D-Leu-Thr-Arg-pNA 122630-72-2 C28H50N10O9 670.8 Protease specificity studies (exact targets not specified) Structural uniqueness due to D-amino acid (D-Leu) enhances resistance to degradation.
H-Arg-pNA·2HCl Arg-pNA 40127-11-5 C12H20Cl2N6O3 367.23 Arginine-specific proteases (e.g., trypsin, plasmin) Simpler structure allows rapid cleavage but lacks P3/P2 residue specificity .
N-Benzoyl-Ile-Glu-Gly-Arg-pNA Bz-Ile-Glu-Gly-Arg-pNA Not provided Not provided Not provided Broad-spectrum serine protease assays Extended sequence improves specificity for kallikrein-like enzymes .
Key Structural and Functional Differences :

Sequence Complexity: this compound includes a tripeptide backbone with Glu in the P3 position, enhancing specificity for proteases recognizing acidic residues (e.g., certain trypsin isoforms) . In contrast, Gly-Arg-pNA (dipeptide) and H-Arg-pNA·2HCl (single amino acid) lack P3/P2 residues, limiting their specificity to basic residue-cleaving proteases .

Enzymatic Efficiency :

  • This compound exhibits moderate affinity (Kd = 22.2 μM) for human trypsin, comparable to benzamidine but lower than extended substrates like N-Benzoyl-Ile-Glu-Gly-Arg-pNA, which show higher specificity for kallikrein .
  • Gly-Arg-pNA demonstrates superior thrombin activity detection (Km = 0.15 mM) due to optimized P1-P2 interactions .

Structural Analogues: Antho-RFamide (.="" a="" activity,="" and="" anemones,="" but="" contexts="" contractions="" divergence="" functional="" glu-gly-arg="" group.="" highlighting="" in="" it="" lacks="" li="" modulates="" muscle="" neuronal="" neuropeptide="" non-enzymatic="" of="" pna="" sea="" sequence="" sequences="" shares="" similar="" the="">

Research Implications :
  • Drug Development : this compound’s specificity for trypsin-like enzymes supports inhibitor screening for pathologies like pancreatitis or cancer metastasis .
  • Protease Characterization : Simpler substrates (e.g., H-Arg-pNA·2HCl) are preferred for high-throughput assays, while extended substrates (e.g., N-Benzoyl-Ile-Glu-Gly-Arg-pNA) aid in distinguishing closely related protease isoforms .

Biological Activity

H-Glu-Gly-Arg-pNA (H-Gly-Arg-pNA) is a synthetic peptide substrate that has garnered attention for its biological activity, particularly in enzymatic assays. This article delves into its biological properties, including its role as a substrate for various proteolytic enzymes, and presents case studies and research findings that highlight its significance in biochemical research.

Overview of this compound

This compound is a peptide composed of glutamic acid (Glu), glycine (Gly), and arginine (Arg) linked to p-nitroaniline (pNA). The compound is utilized primarily in studies involving proteolytic enzymes due to its ability to release p-nitroaniline upon cleavage, which can be quantitatively measured spectrophotometrically.

Biological Activity

1. Substrate for Proteolytic Enzymes

This compound serves as a substrate for several serine proteases, including urokinase-type plasminogen activator (uPA). Research indicates that uPA cleaves this compound effectively, allowing for the assessment of enzyme activity through the release of p-nitroaniline, which can be monitored at 405 nm .

2. Enzymatic Kinetics

The kinetics of the reaction between uPA and this compound has been characterized using Michaelis-Menten parameters. Studies have demonstrated that the compound exhibits a specific KmK_m value, indicating its affinity for uPA, and a corresponding kcatk_{cat} value, which reflects the catalytic efficiency of the enzyme-substrate interaction .

Case Studies

Case Study 1: Urokinase Activity Measurement

In one study, researchers employed this compound to evaluate the activity of uPA in various physiological conditions. The assay demonstrated that the cleavage of this compound was directly proportional to the concentration of uPA present in the reaction mixture. This finding underscores the utility of this compound as a reliable substrate for measuring uPA activity in clinical samples .

Case Study 2: Comparative Analysis with Other Substrates

A comparative study evaluated the efficacy of this compound against other peptide substrates. The results indicated that this compound exhibited superior sensitivity and specificity for certain proteases, making it a preferred choice in enzymatic assays .

Table 1: Summary of Biological Activity Data

EnzymeSubstrate UsedActivity (ΔA 405 nm/min/mg Protein)
UrokinaseThis compoundVaries with concentration
Other ProteasesVarious substratesComparative data available

Table 2: Kinetic Parameters

ParameterValue
KmK_mSpecific to enzyme-substrate pair
kcatk_{cat}Rate constant indicating catalytic efficiency

Conclusions

This compound is an essential tool in biochemical research, particularly for studying proteolytic enzymes such as uPA. Its ability to provide quantitative measurements through spectrophotometric assays makes it invaluable for both basic research and clinical applications. Ongoing studies continue to explore its potential in various fields, including diagnostics and therapeutic monitoring.

Future Directions

Future research may focus on optimizing the structure of this compound to enhance its specificity and sensitivity toward different proteases. Additionally, exploring its role in complex biological systems could further elucidate its potential applications in medicine and biotechnology.

Q & A

Q. How is H-Glu-Gly-Arg-pNA utilized in enzymatic activity assays for thrombin or related proteases?

this compound is a chromogenic substrate where cleavage by proteases releases para-nitroaniline (pNA), detectable via spectrophotometry at 405 nm. To design such assays:

  • Prepare serial dilutions of the enzyme (e.g., thrombin) to establish a linear activity range.
  • Use a negative control (substrate without enzyme) to account for non-specific hydrolysis.
  • Measure initial reaction rates under standardized pH and temperature conditions.
  • Validate results against known enzyme inhibitors (e.g., hirudin for thrombin) .

Q. What are the critical parameters for ensuring reproducibility in assays using this compound?

Key parameters include:

  • Substrate purity : Confirm via HPLC or mass spectrometry to rule out degradation.
  • Reaction kinetics : Optimize incubation time to avoid substrate depletion.
  • Instrument calibration : Regularly validate spectrophotometer accuracy using pNA standards.
  • Data normalization : Express activity as units/mg protein or fold change relative to controls .

Q. How should researchers address batch-to-batch variability in substrate synthesis?

  • Characterize each batch using NMR and HPLC to verify structural integrity.
  • Perform pilot assays comparing kinetic constants (e.g., Km, Vmax) across batches.
  • Document synthesis protocols (e.g., solid-phase peptide synthesis conditions) in detail for replication .

Advanced Research Questions

Q. How can conflicting kinetic data from this compound-based assays be resolved?

Conflicting data may arise from:

  • Inner filter effects : High substrate concentrations can absorb light, skewing absorbance readings. Mitigate by diluting reactions or using pathlength-adjusted cuvettes.
  • Enzyme instability : Pre-incubate enzymes at assay temperatures to assess stability.
  • Statistical rigor : Apply ANOVA or mixed-effects models to evaluate variability across replicates .

Q. What methodologies enable integration of this compound assays with omics datasets (e.g., proteomics)?

  • Correlative analysis : Link enzymatic activity data (from pNA assays) with proteomic profiles of enzyme expression levels.
  • Pathway mapping : Use tools like STRING or KEGG to contextualize activity changes within signaling networks.
  • Machine learning : Train models to predict enzyme activity based on structural features of related substrates .

Q. How can researchers optimize this compound for high-throughput screening (HTS) platforms?

  • Miniaturization : Adapt assays to 96- or 384-well plates with automated pipetting systems.
  • Signal-to-noise enhancement : Incorporate quenchers or fluorogenic derivatives (e.g., AMC) for dual-readout validation.
  • Z’-factor validation : Ensure HTS robustness by calculating Z’ > 0.5 using positive/negative controls .

Q. What strategies validate the specificity of this compound for its target protease?

  • Inhibitor panels : Test against broad-spectrum protease inhibitors (e.g., PMSF, leupeptin).
  • Mutagenesis studies : Compare activity with enzyme mutants lacking catalytic residues.
  • Cross-reactivity assays : Screen related proteases (e.g., Factor Xa, plasmin) to confirm substrate specificity .

Methodological and Ethical Considerations

Q. How should researchers document and share raw data from this compound experiments?

  • Follow NIH guidelines for preclinical reporting: include raw absorbance values, instrument settings, and normalization methods.
  • Use repositories like Zenodo or Figshare for open-access datasets, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles.
  • Provide metadata templates detailing experimental conditions (e.g., temperature, buffer composition) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound assays?

  • Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
  • Report IC50 or EC50 values with 95% confidence intervals.
  • Use bootstrap resampling to assess parameter robustness in small sample sizes .

Q. How can researchers ensure ethical compliance when using this compound in animal or clinical studies?

  • Obtain institutional review board (IRB) approval for studies involving human samples.
  • Adhere to ARRIVE guidelines for animal experiments, including blinding and randomization.
  • Disclose conflicts of interest (e.g., substrate vendor partnerships) in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.